
Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is a chemical compound with the molecular formula C13H14O4. It is known for its applications in organic synthesis and potential use in medicinal chemistry. This compound is characterized by the presence of a hydroxybutynyl group attached to a phenyl ring, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate typically involves the reaction of 4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination. Industrial production also involves rigorous quality control measures to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation techniques.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a reactant in organic synthesis to prepare various derivatives.
Biology: Investigated for its potential as a mitochondrial complex 1 inhibitor.
Medicine: Explored as a potential cardiac PET tracer and in the development of antifolate drugs.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate involves its interaction with specific molecular targets. For instance, as a mitochondrial complex 1 inhibitor, it disrupts the electron transport chain, leading to reduced ATP production and potential therapeutic effects in cardiac imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-hydroxybut-1-ynyl)benzoate
- Methyl 2-(4-hydroxybut-1-yn-1-yl)-3-(methyloxy)benzoate
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Uniqueness
Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is unique due to its specific structural features, such as the hydroxybutynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H14O4 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
methyl 2-[4-hydroxy-3-(4-hydroxybut-1-ynyl)phenyl]acetate |
InChI |
InChI=1S/C13H14O4/c1-17-13(16)9-10-5-6-12(15)11(8-10)4-2-3-7-14/h5-6,8,14-15H,3,7,9H2,1H3 |
Clé InChI |
ZHJGUCNGKIOPFM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=C(C=C1)O)C#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


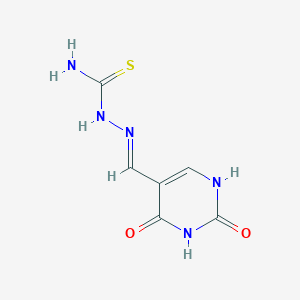
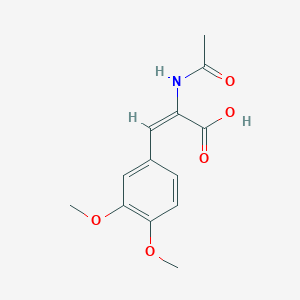
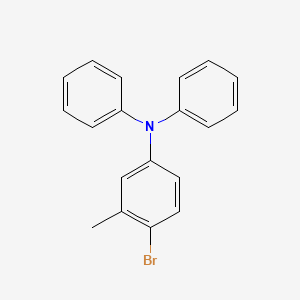
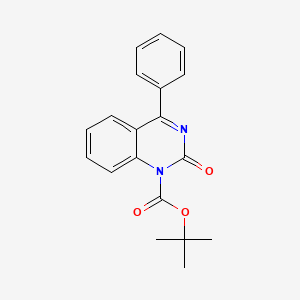
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
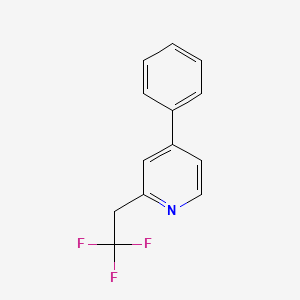
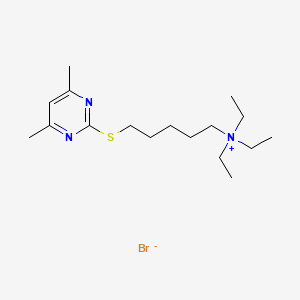
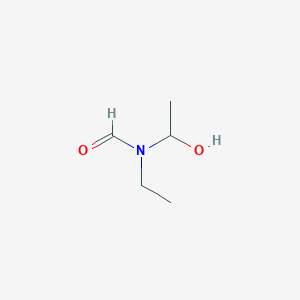
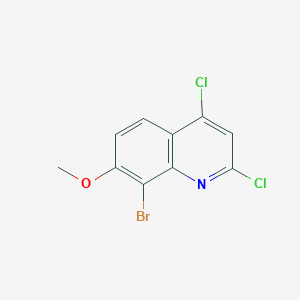
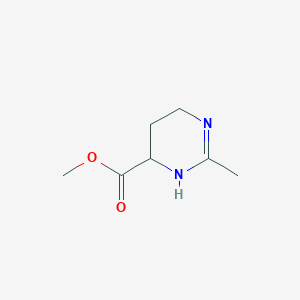
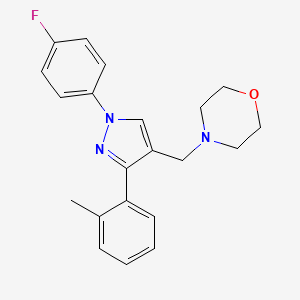

![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)
![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
